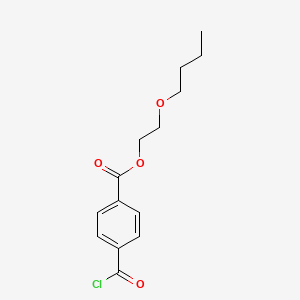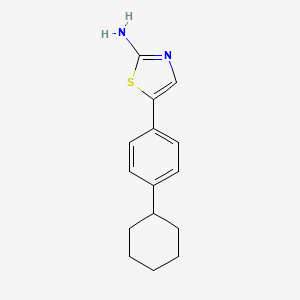
2-Butoxyethyl 4-(chlorocarbonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxyethyl 4-(chlorocarbonyl)benzoate is an organic compound that belongs to the class of esters It is derived from benzoic acid and is characterized by the presence of a butoxyethyl group and a chlorocarbonyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxyethyl 4-(chlorocarbonyl)benzoate typically involves the esterification of 4-(chlorocarbonyl)benzoic acid with 2-butoxyethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production and minimizes the formation of by-products. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Butoxyethyl 4-(chlorocarbonyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-(chlorocarbonyl)benzoic acid and 2-butoxyethanol.
Substitution: The chlorocarbonyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Reduction: The chlorocarbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as the solvent.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Reduction: Reducing agents like LiAlH4, typically in anhydrous conditions.
Major Products Formed
Hydrolysis: 4-(chlorocarbonyl)benzoic acid and 2-butoxyethanol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Reduction: 4-(hydroxymethyl)benzoate.
Scientific Research Applications
2-Butoxyethyl 4-(chlorocarbonyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives.
Biology: Investigated for its potential use in biochemical assays and as a reagent in the modification of biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Butoxyethyl 4-(chlorocarbonyl)benzoate involves its interaction with specific molecular targets. The chlorocarbonyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity can be harnessed in various applications, such as drug development and biochemical assays. The butoxyethyl group provides lipophilicity, enhancing the compound’s ability to interact with lipid membranes and other hydrophobic environments.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(chlorocarbonyl)benzoate: Similar structure but with an ethyl group instead of a butoxyethyl group.
Methyl 4-(chlorocarbonyl)benzoate: Similar structure but with a methyl group instead of a butoxyethyl group.
2-Butoxyethyl benzoate: Similar structure but without the chlorocarbonyl group.
Uniqueness
2-Butoxyethyl 4-(chlorocarbonyl)benzoate is unique due to the presence of both the butoxyethyl and chlorocarbonyl groups. This combination imparts distinct chemical reactivity and physical properties, making it suitable for specific applications that other similar compounds may not fulfill. The butoxyethyl group enhances solubility in organic solvents, while the chlorocarbonyl group provides a reactive site for further chemical modifications.
Properties
CAS No. |
112309-72-5 |
|---|---|
Molecular Formula |
C14H17ClO4 |
Molecular Weight |
284.73 g/mol |
IUPAC Name |
2-butoxyethyl 4-carbonochloridoylbenzoate |
InChI |
InChI=1S/C14H17ClO4/c1-2-3-8-18-9-10-19-14(17)12-6-4-11(5-7-12)13(15)16/h4-7H,2-3,8-10H2,1H3 |
InChI Key |
GJAKKXBQUOHNSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOC(=O)C1=CC=C(C=C1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenoxypyridine](/img/structure/B14325048.png)
![4'-(Chlorocarbonyl)[1,1'-biphenyl]-4-yl nonyl carbonate](/img/structure/B14325052.png)
![{2-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]phenyl}acetic acid](/img/structure/B14325066.png)

